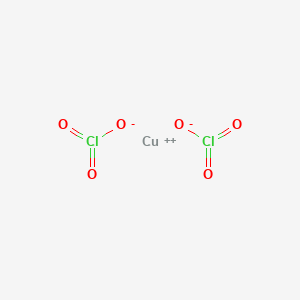
4-Chloro-2-nitrophenyl isocyanate
Descripción general
Descripción
4-Chloro-2-nitrophenyl isocyanate (4-Cl-2-NPIC) is an organic compound commonly used in laboratory experiments. It is a colorless, crystalline solid that has a melting point of 135-136°C and a boiling point of 310°C. It is a versatile reagent that has a wide range of applications in organic synthesis, including the synthesis of polymers and other materials. 4-Cl-2-NPIC is also used in the production of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Chloro-2-nitrophenyl isocyanate is a valuable reagent in organic synthesis. It is used to introduce the isocyanate group into organic molecules, which can further react to form ureas, carbamates, and a variety of other nitrogen-containing heterocycles. This functionality is pivotal in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-2-nitrophenyl isocyanate serves as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). It can be utilized to create pharmacophores which are essential for drug design and development, particularly in the creation of novel therapeutic agents .
Polymer Chemistry
This compound plays a role in the development of polymers by acting as a crosslinking agent. The isocyanate group can react with hydroxyl groups to form urethane linkages, which are integral to producing polyurethane materials. These materials have applications ranging from coatings and adhesives to foams and elastomers .
Analytical Chemistry
4-Chloro-2-nitrophenyl isocyanate can be used as a derivatization agent in analytical chemistry to quantify the presence of various compounds. It reacts with amines and other nucleophiles, making them more detectable by techniques such as chromatography and mass spectrometry .
Material Science
In material science, this chemical is used to modify the surface properties of materials. By introducing isocyanate groups onto the surface, it can alter the adhesion, permeability, and other surface characteristics of materials, which is crucial for developing advanced materials with specific properties .
Agricultural Research
The compound is also used in agricultural research to develop new agrochemicals. Its reactivity with a range of nucleophiles makes it a versatile building block for the synthesis of compounds that can act as pesticides, herbicides, or fungicides, contributing to the protection of crops and yield optimization .
Environmental Studies
In environmental studies, 4-Chloro-2-nitrophenyl isocyanate can be employed in the synthesis of tracers and probes to detect environmental pollutants. Its reactive nature allows it to bind to specific contaminants, aiding in the monitoring and analysis of environmental samples .
Biochemistry Research
Lastly, in biochemistry research, this isocyanate is used to study protein interactions and enzyme activities. It can be used to label proteins or to inhibit enzymes, providing insights into biochemical pathways and mechanisms .
Mecanismo De Acción
Target of Action
4-Chloro-2-nitrophenyl isocyanate is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system can lead to various physiological changes, which can be harmful if the compound is inhaled .
Mode of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reaction can lead to the formation of ureas and urethanes, which can have various effects on biological systems .
Biochemical Pathways
Given the compound’s reactivity, it is likely that it can interfere with various biochemical processes, particularly those involving compounds with active hydrogen atoms .
Pharmacokinetics
Isocyanates, in general, are known to be rapidly absorbed and distributed in the body following inhalation exposure .
Result of Action
Exposure to isocyanates can lead to various health effects, including respiratory irritation, skin irritation, and eye irritation .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-nitrophenyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as isocyanates are known to react with water . Additionally, the compound’s volatility can lead to increased exposure risk in poorly ventilated areas .
Propiedades
IUPAC Name |
4-chloro-1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIAUMJEBFXUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401187 | |
| Record name | 4-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrophenyl isocyanate | |
CAS RN |
28162-63-2 | |
| Record name | 4-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















